

# Spectroscopic Analysis of H-DL-Valine Methyl Ester Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	H-DL-Val-OMe.HCl	
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This technical guide provides an in-depth overview of the spectroscopic data for H-DL-Valine methyl ester hydrochloride (**H-DL-Val-OMe.HCI**), a derivative of the amino acid valine. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in a structured format, alongside detailed experimental protocols.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **H-DL-Val-OMe.HCI**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for H-DL-Val-OMe.HCl

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0	d	1H	α-СН
~3.8	S	3H	O-CH₃
~2.4	m	1H	β-СН
~1.0	d	6Н	у-СНз



Table 2: <sup>13</sup>C NMR Spectroscopic Data for **H-DL-Val-OMe.HCI**[1][2]

Chemical Shift (δ) ppm	Assignment
~170	C=O (ester)
~58	α-С
~52	O-CH₃
~30	β-С
~18	у-С

#### Table 3: Infrared (IR) Spectroscopy Data for H-DL-Val-OMe.HCI

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2800	Strong, Broad	N-H stretch (amine salt)
~2960	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1580	Medium	N-H bend (amine salt)
~1250	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data for H-DL-Val-OMe.HCI

m/z	Relative Intensity (%)	Assignment
132.1	High	[M+H] <sup>+</sup> (protonated molecule)
116	Variable	[M-CH₃] <sup>+</sup>
88	Variable	[M-COOCH <sub>3</sub> ] <sup>+</sup>
72	High	[CH(NH <sub>2</sub> )CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>

## **Experimental Protocols**



Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation used.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of **H-DL-Val-OMe.HCl** was dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D<sub>2</sub>O) or DMSO-d<sub>6</sub>. The choice of solvent is critical to avoid overlapping signals with the analyte.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]
- ¹H NMR Acquisition:
  - A standard single-pulse experiment was performed.
  - The spectral width was set to cover the expected chemical shift range (typically 0-12 ppm).
  - A sufficient number of scans (e.g., 16 or 32) were acquired to achieve a good signal-tonoise ratio.
  - Data was processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence was used to simplify the spectrum and enhance sensitivity.
  - The spectral width was set to accommodate the full range of carbon chemical shifts (typically 0-200 ppm).
  - A significantly larger number of scans were required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
  - Data processing was similar to that for ¹H NMR.



### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid H-DL-Val-OMe.HCl sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[4] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to acquire the spectrum.
- Data Acquisition:
  - A background spectrum of the empty ATR crystal or a blank KBr pellet was recorded.
  - The sample spectrum was then recorded over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
  - The final spectrum was generated by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

## Mass Spectrometry (MS)

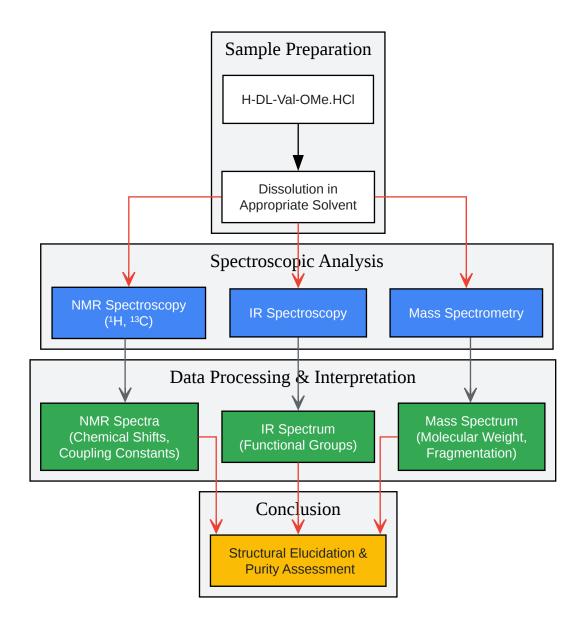
- Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or a
  water/acetonitrile mixture, to a concentration of approximately 1 mg/mL. The solution was
  then further diluted for analysis.
- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer was used for analysis.
   ESI is a soft ionization technique suitable for polar and thermally labile molecules like amino acid derivatives.
- Data Acquisition:
  - The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  - The mass spectrometer was operated in positive ion mode to detect the protonated molecule [M+H]+.



- The instrument was scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (167.63 g/mol ).
- For fragmentation analysis (MS/MS), the molecular ion was selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.[5]

## **Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **H-DL-Val-OMe.HCl**.





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Caption: General workflow for the spectroscopic analysis of **H-DL-Val-OMe.HCI**.

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